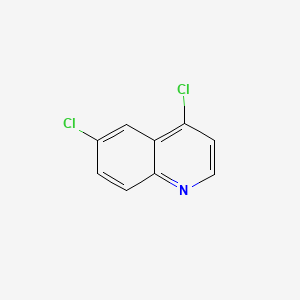

![molecular formula C7H14N2 B1298380 (S)-1,4-Diazabicyclo[4.3.0]nonane CAS No. 93643-24-4](/img/structure/B1298380.png)

(S)-1,4-Diazabicyclo[4.3.0]nonane

Vue d'ensemble

Description

(S)-1,4-Diazabicyclo[4.3.0]nonane, also known as DABCO, is an organic compound with a bicyclic structure. It is a colorless, odorless, and water-soluble solid that is widely used in organic synthesis and catalysis. DABCO is a versatile reagent that can be used in a variety of reactions, including Diels-Alder reactions, Friedel-Crafts reactions, and hydrogenations. It is also used as a catalyst for a variety of reactions, such as Diels-Alder reactions, Friedel-Crafts reactions, and hydrogenations. In addition, it has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Applications De Recherche Scientifique

Synthèse de produits naturels

Le noyau bicyclo[4.3.0]nonane, un motif structural que l'on retrouve dans de nombreuses structures terpénoïdes, est un défi pour les chimistes de synthèse à élaborer avec une régiosélectivité et une stéréosélectivité appropriées . Ce squelette est significatif dans la synthèse de produits naturels, qui contiennent souvent des éléments structuraux complexes comme des systèmes cycliques fusionnés et des stéréocentres contigus. Le (S)-1,4-Diazabicyclo[4.3.0]nonane joue un rôle crucial dans la construction de ces structures complexes de produits naturels.

Chimie médicinale

En chimie médicinale, le noyau hydrindane, qui est structurellement similaire au this compound, porte une quantité significative de stéréocentres dans une large gamme de produits naturels bioactifs . Ces composés présentent une variété d'activités biologiques, allant des effets antitumoraux aux effets cardiovasculaires et anti-inflammatoires. Le this compound est donc essentiel dans le développement de molécules pharmacologiques pour le traitement des maladies.

Applications antimicrobiennes et antifongiques

Les dérivés de pyrrolopyrazine, y compris le (S)-octahydropyrrolo[1,2-a]pyrazine, ont montré des activités antibactériennes et antifongiques significatives . Ces composés sont précieux dans le développement de nouveaux agents antimicrobiens, ce qui est crucial dans la lutte contre les souches résistantes de bactéries et de champignons.

Recherche antivirale

Les mêmes dérivés de pyrrolopyrazine ont également démontré des propriétés antivirales . Cela fait du (S)-octahydropyrrolo[1,2-a]pyrazine un candidat potentiel pour la synthèse de composés qui pourraient être utilisés dans les thérapies antivirales, un domaine de grande importance dans la recherche pharmaceutique.

Inhibition des kinases

Certains dérivés de pyrrolopyrazine sont connus pour leur activité dans l'inhibition des kinases, une cible critique dans la thérapie du cancer . La structure du (S)-octahydropyrrolo[1,2-a]pyrazine pourrait être utilisée dans la conception et la synthèse de nouveaux inhibiteurs de kinases, contribuant ainsi au développement de traitements contre le cancer.

Découverte et développement de médicaments

Le (S)-octahydropyrrolo[1,2-a]pyrazine agit comme un squelette polyvalent en synthèse organique et en développement de médicaments . Sa réactivité et son activité biologique multiforme en font une structure attrayante pour les chercheurs en chimie médicinale qui visent à concevoir et à synthétiser de nouveaux chefs de file pour traiter diverses maladies.

Safety and Hazards

Orientations Futures

The bicyclo [4.3.0]nonane scaffold, commonly known as a hydrindane, remains a challenge for synthetic chemists to elaborate with appropriate regio- and stereo-selectivity . This presents a wealth of opportunity for method development . Due to the far-ranging biological activities of compounds with this structure, the hydrindane scaffolds often become the target for development into drug-like molecules for the treatment of disease .

Mécanisme D'action

Target of Action

(S)-1,4-Diazabicyclo[4.3.0]nonane, also known as (S)-octahydropyrrolo[1,2-a]pyrazine, has been reported to interact with sigma receptors (SRs), specifically the sigma-1 (S1R) and sigma-2 (S2R) receptors . These receptors are involved in several biological and pathological conditions .

Mode of Action

The compound’s interaction with its targets involves binding to the S1R and S2R receptors

Biochemical Pathways

The biochemical pathways affected by (S)-1,4-Diazabicyclo[43Sigma receptors are known to interact with various ion channels and g-protein-coupled receptors , which could potentially be affected.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-1,4-Diazabicyclo[43Related compounds with a bicyclo[430]nonene core have been synthesized and shown to have high antiviral efficacy , suggesting potential bioavailability.

Result of Action

The molecular and cellular effects of (S)-1,4-Diazabicyclo[43It has been suggested that compounds interacting with sigma receptors can have a range of effects, including analgesic effects and cytoprotective effects .

Analyse Biochimique

Biochemical Properties

(S)-1,4-Diazabicyclo[4.3.0]nonane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with sigma receptors, particularly sigma-1 and sigma-2 receptors . These interactions are crucial as sigma receptors are involved in several biological and pathological conditions, including neuroprotection and neuroinflammation. The binding of this compound to these receptors can influence their activity, leading to various biochemical effects.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma receptors can modulate ion channels and G-protein-coupled receptors, affecting cellular signaling pathways . Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a ligand for sigma receptors, where it can function as either an agonist or antagonist depending on the context . These interactions can lead to the activation or inhibition of sigma receptors, resulting in downstream effects on cellular processes. Additionally, this compound may influence enzyme activity by binding to active sites or allosteric sites, thereby modulating their catalytic functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it may degrade when exposed to heat or reactive chemicals . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained changes in cellular activity and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as neuroprotection and anti-inflammatory properties . At higher doses, toxic or adverse effects can occur, including potential neurotoxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic processes can influence the overall activity and efficacy of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for predicting the bioavailability and therapeutic potential of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the precise mechanisms by which this compound exerts its biochemical effects.

Propriétés

IUPAC Name |

(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTATHOUSOIFOQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CNCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354765 | |

| Record name | (8aS)-octahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93643-24-4 | |

| Record name | (8aS)-octahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-1,4-Diazabicyclo[4.3.0]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)

![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)